6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine
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Overview
Description
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine is a heterocyclic compound that features a fused furo-pyridine ring system with a bromine atom at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination of a furo-pyridine precursor followed by amination. For example, the bromination of 2H-furo[3,2-b]pyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromo-2H-furo[3,2-b]pyridine can then be subjected to amination using ammonia or an amine source under suitable conditions to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen or other atoms in the ring system.
Coupling Reactions: The amine group at the 3-position can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Ammonia or Amines: Used for amination reactions.
Organometallic Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex molecules with extended conjugation or additional functional groups .
Scientific Research Applications
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine has a wide range of scientific research applications, including:
Material Science: The unique electronic properties of the furo-pyridine ring system make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, molecular docking studies have shown that the compound can bind to the active sites of kinases, disrupting key cellular signaling pathways involved in cell proliferation and survival . The amine group at the 3-position and the bromine atom at the 6-position play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one: A closely related compound with a carbonyl group instead of an amine group at the 3-position.
Furo[2,3-b]pyridine Derivatives: Compounds with similar furo-pyridine ring systems but different substituents at various positions.
Uniqueness
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
6-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-6-7(10-2-4)5(9)3-11-6/h1-2,5H,3,9H2 |
InChI Key |
MCUUUVHPQDFJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=N2)Br)N |
Origin of Product |
United States |
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